Fmoc-(4R)-4-isobutoxy-L-proline
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Overview
Description
Fmoc-(4R)-4-isobutoxy-L-proline is a derivative of proline, an amino acid commonly found in proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to protect the amino group during the synthesis process. The (4R)-4-isobutoxy substitution on the proline ring adds steric bulk and hydrophobicity, which can influence the compound’s reactivity and interactions in chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Fmoc group can be introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The isobutoxy group can be introduced through a substitution reaction using an appropriate alkylating agent under basic conditions .
Industrial Production Methods
Industrial production of Fmoc-(4R)-4-isobutoxy-L-proline follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(4R)-4-isobutoxy-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carbonyl-containing derivatives, while reduction can yield deprotected or reduced forms of the compound .
Scientific Research Applications
Chemistry
Fmoc-(4R)-4-isobutoxy-L-proline is widely used in peptide synthesis as a building block for the construction of complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the role of specific amino acid residues in these interactions .
Medicine
Its unique structure can enhance the stability and bioavailability of peptide drugs.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in tissue engineering, drug delivery, and diagnostics .
Mechanism of Action
The mechanism of action of Fmoc-(4R)-4-isobutoxy-L-proline is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The (4R)-4-isobutoxy substitution influences the compound’s reactivity and interactions, which can affect the folding and stability of the resulting peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-proline: Lacks the (4R)-4-isobutoxy substitution, resulting in different steric and hydrophobic properties.
Fmoc-(4R)-4-hydroxy-L-proline: Contains a hydroxyl group instead of an isobutoxy group, leading to different reactivity and interactions.
Fmoc-(4R)-4-methyl-L-proline: Has a methyl group at the 4-position, which provides less steric bulk compared to the isobutoxy group.
Uniqueness
Fmoc-(4R)-4-isobutoxy-L-proline is unique due to the presence of the (4R)-4-isobutoxy substitution, which adds significant steric bulk and hydrophobicity. This can influence the folding, stability, and interactions of peptides containing this compound, making it a valuable tool in peptide synthesis and research .
Properties
Molecular Formula |
C24H27NO5 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-methylpropoxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H27NO5/c1-15(2)13-29-16-11-22(23(26)27)25(12-16)24(28)30-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21-22H,11-14H2,1-2H3,(H,26,27)/t16-,22+/m1/s1 |
InChI Key |
XOHPHOIALNMBRM-ZHRRBRCNSA-N |
Isomeric SMILES |
CC(C)CO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CC(C)COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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